2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
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Description
2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C21H17ClN2O3 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A novel series of pyrazoline derivatives bearing a 1,4-benzoxazinone moiety, synthesized from starting compounds related to the chemical structure of interest, demonstrated significant antimicrobial properties. These compounds were characterized by their physical and spectral data, highlighting the potential of such molecular frameworks in developing new antimicrobial agents (Raviteja, Lingaiah, & Rajeeva, 2017).
Antifungal and Antibacterial Activity
Research into pyrazoline and pyrazole derivatives, which share a common furan component with the chemical , revealed these compounds exhibit both antifungal and antibacterial activities. This study underscores the chemical's potential as a precursor or component in synthesizing agents targeting a range of microbial pathogens (Hassan, 2013).
Anticancer and Antiangiogenic Properties
Thioxothiazolidin-4-one derivatives, which include structural elements similar to the compound of interest, were synthesized and tested for their anticancer and antiangiogenic effects in mouse models. These compounds significantly reduced tumor volume and cell number, extending the lifespan of tumor-bearing mice. This suggests the potential of such compounds in cancer therapy, highlighting the broader applicability of the chemical's core structure in medicinal chemistry (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Properties
IUPAC Name |
2-[9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-12-4-6-18(25)14(9-12)16-11-17-15-10-13(22)5-7-19(15)27-21(24(17)23-16)20-3-2-8-26-20/h2-10,17,21,25H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGUXVATKMIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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